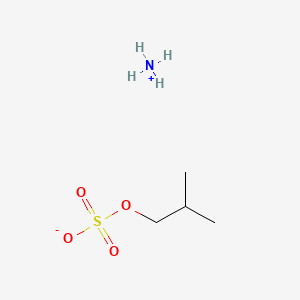
beta-Methylpropyl-ammonium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Methylpropyl-ammonium sulfate: is an organic compound that falls under the category of quaternary ammonium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its role as an osmoprotectant, helping organisms manage osmotic stress by stabilizing proteins and cellular structures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Methylpropyl-ammonium sulfate typically involves the reaction of beta-Methylpropylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
beta-Methylpropylamine+Sulfuric Acid→beta-Methylpropyl-ammonium sulfate
The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of beta-Methylpropylamine and sulfuric acid, followed by crystallization and purification steps to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Methylpropyl-ammonium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the sulfate group into sulfide or other reduced forms.
Substitution: The ammonium group can participate in substitution reactions, where other functional groups replace the ammonium ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield beta-Methylpropyl-oxide, while substitution reactions can produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Beta-Methylpropyl-ammonium sulfate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of beta-Methylpropyl-ammonium sulfate involves its interaction with cellular membranes and proteins. The compound stabilizes cellular structures by forming hydrogen bonds and ionic interactions with proteins and other biomolecules. This stabilization helps protect cells from osmotic stress and maintains cellular integrity under adverse conditions .
Vergleich Mit ähnlichen Verbindungen
Betaine: Another quaternary ammonium compound with similar osmoprotective properties.
Choline sulfate: Known for its role in stabilizing cellular structures and proteins.
Proline betaine: Functions as an osmoprotectant in various organisms.
Uniqueness: Beta-Methylpropyl-ammonium sulfate is unique due to its specific molecular structure, which provides distinct advantages in terms of stability and effectiveness as an osmoprotectant. Its ability to form strong hydrogen bonds and ionic interactions makes it particularly effective in stabilizing proteins and cellular structures under stress conditions .
Eigenschaften
CAS-Nummer |
10498-22-3 |
|---|---|
Molekularformel |
C4H13NO4S |
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
azanium;2-methylpropyl sulfate |
InChI |
InChI=1S/C4H10O4S.H3N/c1-4(2)3-8-9(5,6)7;/h4H,3H2,1-2H3,(H,5,6,7);1H3 |
InChI-Schlüssel |
WILJDUPWBOFUHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COS(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



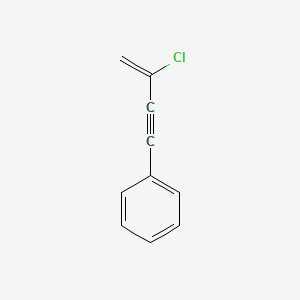
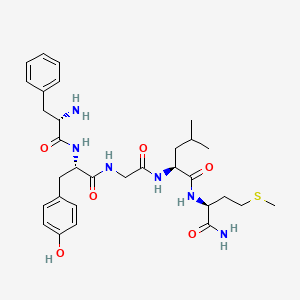
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
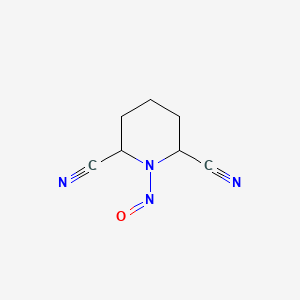


![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
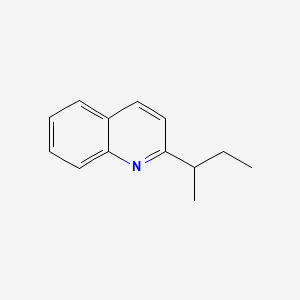
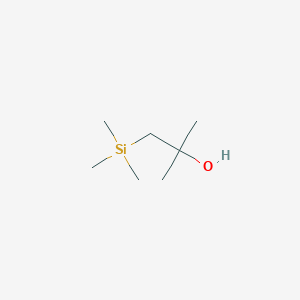
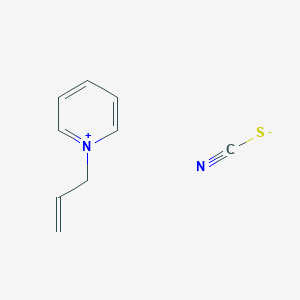

![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)

